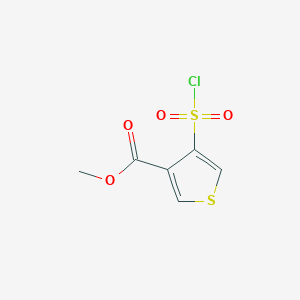
3-Methyl-3-sulfanylbutanoic acid
Übersicht
Beschreibung
3-Methyl-3-sulfanylbutanoic acid (MSB) is a sulfur-containing amino acid that is commonly found in animal feeds. It is a methionine analog that has been shown to have several beneficial effects on animal growth and health. MSB is synthesized through a multistep process that involves the reaction of several chemicals.
Wissenschaftliche Forschungsanwendungen
1. Catalytic Applications
Sulfuric acid derivatives, including those related to 3-methyl-3-sulfanylbutanoic acid, have been utilized as catalysts in various chemical reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process achieved high yields of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) and demonstrated the ability to recycle the catalyst without losing its catalytic activity (Tayebi et al., 2011).
2. Aroma and Flavor Research
Studies have identified various sulfanyl alcohols, including this compound derivatives, in wines made from Botrytis-infected grapes. These compounds contribute to the aroma and flavor of wines, with varying sensory impacts like citrus and raw onion odors (Sarrazin et al., 2007). Additionally, research on volatile organic sulfur-containing constituents in Poncirus trifoliata (Rutaceae) identified compounds including derivatives of this compound, highlighting their natural occurrence and contribution to fragrance and flavor profiles (Starkenmann et al., 2007).
3. Analytical Chemistry and Sensory Analysis
Research in analytical chemistry has developed methods for the quantitation of polyfunctional thiols, including this compound derivatives, in hops and beer. These methods are critical for understanding the flavor profiles and characteristic aromas of different beer varieties (Takazumi et al., 2017).
4. Green Chemistry
In the field of green chemistry, sulfuric acid derivatives related to this compound have been used as catalysts for eco-friendly processes. For example, sulfamic acid, a relative compound, has been used as an effective and environmentally-friendly catalyst for acetolysis reactions, offering an alternative to metal-containing acidic materials (Wang et al., 2004).
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by MSB are not well-documented. Given its structural similarity to methionine, it may be involved in the methionine cycle, which plays a crucial role in methylation reactions and the synthesis of other amino acids. MSB could potentially affect these processes, although more research is needed to confirm this .
Biochemische Analyse
Biochemical Properties
3-Methyl-3-sulfanylbutanoic acid plays a significant role in biochemical reactions, particularly in sulfur metabolism. It interacts with various enzymes and proteins, including those involved in the synthesis and degradation of sulfur-containing compounds. For instance, it is known to interact with enzymes such as cysteine synthase and methionine synthase, which are crucial for the biosynthesis of amino acids. These interactions often involve the transfer of sulfur atoms, which are essential for the formation of sulfur-containing amino acids and other biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as reactive oxygen species (ROS), which play a role in cell proliferation and apoptosis. Additionally, this compound can impact the expression of genes involved in antioxidant defense mechanisms, thereby influencing cellular responses to oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It can bind to the active sites of enzymes, altering their catalytic activity. For instance, it has been observed to inhibit the activity of certain proteases, which are involved in protein degradation. This inhibition can result in the accumulation of specific proteins within cells, affecting various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to high temperatures or extreme pH conditions can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to promote growth and improve overall health in animals, likely due to its role in sulfur metabolism. At high doses, it can exhibit toxic effects, including liver and kidney damage. These adverse effects are often associated with the accumulation of sulfur-containing metabolites, which can disrupt normal cellular functions.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It is a precursor for the synthesis of sulfur-containing amino acids such as methionine and cysteine. The compound is metabolized by enzymes such as cystathionine beta-synthase and cystathionine gamma-lyase, which facilitate the conversion of sulfur-containing intermediates into final products. These metabolic pathways are crucial for maintaining cellular sulfur homeostasis .
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and subsequently distributed to various cellular compartments. The compound’s localization within cells is influenced by its interactions with binding proteins, which can facilitate its transport to specific organelles or cellular regions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It is often localized in the cytoplasm, where it participates in metabolic reactions. Additionally, it can be targeted to specific organelles such as mitochondria, where it plays a role in sulfur metabolism and energy production. The localization of this compound within cells is essential for its proper function and regulation .
Eigenschaften
IUPAC Name |
3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQGMMDOBGOEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431012 | |
| Record name | 3-mercapto-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59729-24-7 | |
| Record name | 3-mercapto-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3-sulfanylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, [2-(methylthio)ethyl]-](/img/structure/B3054268.png)



![3-[(2-Methylphenyl)thio]propanoic acid](/img/structure/B3054273.png)


![1-[2-(2-Bromoethoxy)ethoxy]butane](/img/structure/B3054278.png)

![2-[(Carboxymethyl)dodecylamino]acetic acid](/img/structure/B3054282.png)
![Methanone, [2-(bromomethyl)phenyl]phenyl-](/img/structure/B3054283.png)

